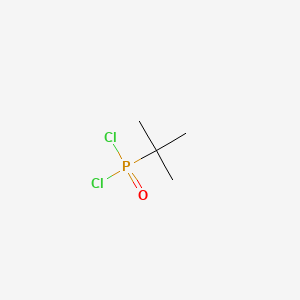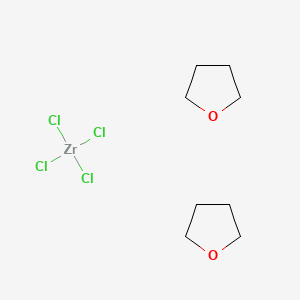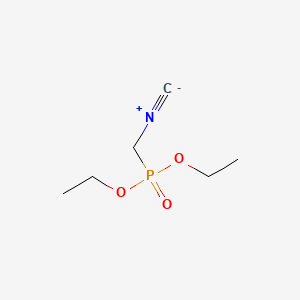
2-Chloro-3-fluoro-4-formylpyridine
Descripción general
Descripción
“2-Chloro-3-fluoro-4-formylpyridine” is a chemical compound with the molecular formula C6H3ClFNO . It is also known as "2-chloro-3-fluoroisonicotinaldehyde" . This compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for “2-Chloro-3-fluoro-4-formylpyridine” is1S/C6H3ClFNO.H2O/c7-6-5(8)4(3-10)1-2-9-6;/h1-3H;1H2 . The molecular weight of the anhydrous form is 159.55 . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-fluoro-4-formylpyridine” include a predicted boiling point of 231.7±35.0 °C, a density of 1.424 g/mL at 25 °C, and a refractive index of n20/D1.543 . The compound has a predicted pKa of -1.42±0.10 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Insights
2-Chloro-3-fluoro-4-formylpyridine and related compounds have been utilized in chemical synthesis and structural studies. Hand and Baker (1989) described the preparation and characterization of 2-chloro-5-fluoropyridine, a structurally similar compound. This compound was further reacted to produce a mixture of aminopyridines, showcasing its potential as an intermediate in chemical syntheses (Hand & Baker, 1989). Additionally, Papaioannou et al. (2020) investigated the synthesis of amidomethylated pyridines from 4-chloro-3-fluoropyridine, illustrating the regioselective transformations that can be performed on halogenated pyridines (Papaioannou et al., 2020).
Applications in Photoredox Catalysis
In photoredox catalysis, halogenated pyridines like 2-chloro-3-fluoro-4-formylpyridine are crucial. Fatur et al. (2017) demonstrated the use of halogen-substituted terpyridyl ligands in synthesizing bis-homoleptic Fe(II) complexes for controlling metal-to-ligand charge transfer (MLCT) excited-state lifetimes and spin states (Fatur et al., 2017).
Antineoplastic Activity and Drug Design
The structure and antineoplastic activity relationship in arylsulfonylhydrazones of 2-formylpyridine N-oxide were studied by Agrawal and Sartorelli (1978). They synthesized various derivatives and assessed their antineoplastic activity, providing insights into the potential use of halogenated pyridines in drug design (Agrawal & Sartorelli, 1978).
Ligand Design and Metal Complexes
Despaigne et al. (2009) focused on synthesizing copper(II) and zinc(II) complexes with 2-formylpyridine-derived hydrazones. They explored the crystal structures and reactivity of these complexes, providing valuable information on the coordination chemistry of halogenated pyridines (Despaigne et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-3-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSUDYQQHLWWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376773 | |
| Record name | 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-4-formylpyridine | |
CAS RN |
329794-28-7 | |
| Record name | 2-CHLORO-3-FLUORO-4-FORMYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-fluoropyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)











